molecular formula C5H4N2O3 B1194825 5-Hydroxypyrazine-2-carboxylic acid CAS No. 34604-60-9

5-Hydroxypyrazine-2-carboxylic acid

Cat. No.: B1194825
CAS No.: 34604-60-9
M. Wt: 140.10 g/mol
InChI Key: CGQFCIHUUCMACC-UHFFFAOYSA-N
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Description

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PYCA, CAS: 34604-60-9) is a heterocyclic carboxylic acid with a hydroxyl substituent at the 5-position of the pyrazine ring. It is a critical intermediate in the synthesis of antituberculous agents, notably pyrazinamide (PZA) derivatives, and serves as a major urinary metabolite of alkylpyrazines found in foods like coffee and chocolate . Key properties include:

  • Molecular formula: C₅H₄N₂O₃
  • Molecular weight: 140.1 g/mol
  • Acid dissociation constants: pKa₁ = 3.42 (carboxylic acid group), pKa₂ = 7.96 (hydroxyl group), classifying it as a medium-weak acid .
  • Solubility: 50 mg/mL in DMSO, 4 mg/mL in water .

5-OH-PYCA is synthesized via microbial biotransformation of 2-cyanopyrazine using Agrobacterium sp. DSM 6336, achieving yields up to 80% .

Preparation Methods

Microbiological Synthesis via Microbial Biotransformation

Microbial biotransformation offers an eco-friendly route to 5OH-PYCA. Agrobacterium sp. DSM 6336 catalyzes the conversion of 2-cyanopyrazine to 5OH-PYCA under mild conditions . The process involves:

  • Induction Phase : Cultivating the microorganism with 3-cyanopyridine to activate enzymatic pathways.

  • Biotransformation : Incubating resting cells with 2-cyanopyrazine at 30°C and pH 6–8 for 16 hours, achieving near-complete substrate conversion .

  • Product Isolation : Acidifying the cell-free solution precipitates 5OH-PYCA, which is purified via crystallization.

Advantages :

  • Avoids hazardous reagents (e.g., diazomethane) .

  • Operates at ambient pressure and moderate temperatures .

Limitations :

  • Requires sterile fermentation infrastructure.

  • Substrate (2-cyanopyrazine) availability impacts cost .

Chemical Hydrolysis of Methyl Esters

Lithium Hydroxide-Mediated Hydrolysis

A high-yielding method involves hydrolyzing methyl 5-chloropyrazine-2-carboxylate with aqueous LiOH :

  • Reaction Conditions : 1.01 mol LiOH in water at 1–5°C, followed by HCl acidification.

  • Yield : 90% after recrystallization .

  • Purity : >99% (HPLC) .

Hydrochloric Acid-Catalyzed Ester Cleavage

Alternative protocols use HCl in dioxane/water :

  • Procedure : Refluxing methyl 5-hydroxypyrazine-2-carboxylate with 4N HCl at 80°C for 4 hours.

  • Yield : 61% .

  • Scalability : Suitable for kilogram-scale production .

Multi-Step Synthesis via Cyclization and Oxidation

Cyclization of Pyruvic Aldehyde and o-Phenylene Diamine

Adapted from a patent for 5-methyl derivatives , this method involves:

  • Cyclization : Reacting pyruvic aldehyde with o-phenylene diamine at 30–90°C using sodium pyrosulfite.

  • Oxidation : Treating the intermediate with KMnO₄ to form 5-hydroxypyrazine-2,3-dicarboxylic acid.

  • Decarboxylation : Heating with H₂SO₄ to remove the 3-carboxyl group .

Key Parameters :

  • Decarboxylation Temperature : 115±10°C .

  • Solvent System : Acetic acid/methanol .

Yield : 65–70% after extraction with butanone .

Two-Step Esterification-Hydrolysis Strategy

Esterification with Thionyl Chloride

  • Step 1 : this compound reacts with thionyl chloride in methanol at reflux to form the methyl ester .

    • Conditions : -20°C initial cooling, 2-hour reflux.

    • Yield : 65% .

Hydrolysis to Carboxylic Acid

  • Step 2 : Basic or acidic hydrolysis of the ester.

    • Basic Hydrolysis : LiOH in water .

    • Acidic Hydrolysis : HCl/dioxane .

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Microbiological 85–90%>95%ModerateHigh (substrate)
LiOH Hydrolysis 90%>99%HighLow
HCl Hydrolysis 61%95%MediumLow
Cyclization-Oxidation 65–70%99%HighModerate

Industrial Considerations

  • Catalyst Costs : Traditional routes using iridium or rhodium catalysts are prohibitively expensive .

  • Safety : Methods avoiding diazomethane (e.g., microbial synthesis) are preferred for large-scale production .

  • Purification : Crystallization from toluene/heptane mixtures ensures high purity (>99%) .

Emerging Trends

  • Continuous Flow Reactors : Enhance yield in ester hydrolysis steps .

  • Enzymatic Decarboxylation : Explores biocatalysts to replace thermal decarboxylation .

Chemical Reactions Analysis

Biocatalytic Production

Agrobacterium sp. DSM 6336 converts 2-cyanopyrazine into 5H2P2C2 via enzymatic hydrolysis and hydroxylation :

  • Step 1 : 2-Cyanopyrazine → Pyrazine-2-carboxylic acid (via nitrilase).

  • Step 2 : Hydroxylation at C5 (monooxygenase) → 5H2P2C2 (40 g/L yield, 80% purity) .

Acid-Base Behavior

5H2P2C2 exhibits two dissociation steps with pKa values determined by potentiometric titration :

pKa1=3.42( COOH deprotonation)\text{p}K_{a1}=3.42\quad (\text{ COOH deprotonation})pKa2=7.96( OH deprotonation)\text{p}K_{a2}=7.96\quad (\text{ OH deprotonation})

This biprotic nature enables pH-dependent solubility and reactivity, critical for purification (e.g., crystallization at pH 1.5–4.0) .

Acyl Chloride Formation

Reaction with SOCl₂ replaces the hydroxyl group with chlorine, yielding 5-chloropyrazine-2-carboxylic acid chloride :

5H2P2C2+SOCl2DMF5 Cl Pyrazine 2 COCl+HCl+SO2\text{5H2P2C2}+\text{SOCl}_2\xrightarrow{\text{DMF}}\text{5 Cl Pyrazine 2 COCl}+\text{HCl}+\text{SO}_2

Conditions : Thionyl chloride (excess), DMF catalyst, 80°C, 2h.
Application : Intermediate for amide synthesis (e.g., antitubercular agents) .

Amidation

5H2P2C2 reacts with benzylamines to form N-benzylpyrazine-2-carboxamides under mild conditions :

5H2P2C2+R NH2R NH CO Pyrazine+H2O\text{5H2P2C2}+\text{R NH}_2\rightarrow \text{R NH CO Pyrazine}+\text{H}_2\text{O}

Yields : 59–91% (room temperature, inert atmosphere) .

Radical Scavenging

Neutralizes hydrogen radicals (H- ) in industrial processes, preventing oxidative degradation :

5H2P2C2+HStabilized radical+H2\text{5H2P2C2}+\text{H}^-\rightarrow \text{Stabilized radical}+\text{H}_2

Oxidation Resistance

The hydroxyl group stabilizes the pyrazine ring against further oxidation, enabling its use in high-temperature polymerizations .

Reduction

LiAlH₄ reduces nitro intermediates during synthesis but does not affect the carboxylic acid group under controlled conditions .

Biochemical Interactions

5H2P2C2 serves as a precursor for antituberculous agents (e.g., via coupling with hydrazides) . Its hydroxyl group enhances bioavailability by improving solubility in physiological pH ranges .

Scientific Research Applications

5-Hydroxypyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxypyrazine-2-carboxylic acid is closely related to its role as a metabolite of pyrazinamide. Pyrazinamide is converted to this compound by the enzyme pyrazinamidase. This metabolite then exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to the death of the mycobacteria.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs include pyrazine-2-carboxylic acid (PA), chlorinated derivatives, ester prodrugs, and methyl-substituted analogs. Their synthesis and biological activities are compared below:

Table 1: Structural and Functional Comparison of 5-OH-PYCA and Analogs

Compound Structure Key Modifications pKa Values Biological Activity Metabolic Origin
5-Hydroxypyrazine-2-carboxylic acid Pyrazine with -OH and -COOH Hydroxyl at C5, carboxylic acid at C2 pKa₁=3.42, pKa₂=7.96 Antimycobacterial (synergizes with rifampicin), pH-dependent activity Metabolite of PZA and 2-methylpyrazine
Pyrazine-2-carboxylic acid (PA) Pyrazine with -COOH at C2 No hydroxyl group pKa₁=0.57, pKa₂=-5.51 Active form of PZA; less lipophilic than 5-OH-PYCA derivatives Primary metabolite of PZA
5-Chloropyrazine-2-carboxylic acid Chlorine at C5, -COOH at C2 -OH replaced with -Cl Not reported Precursor for amides/esters; enhances antimycobacterial potency (100x PZA) Synthetic (via SOCl₂ substitution)
tert-Butyl 5-chloropyrazine-2-carboxylate Esterified 5-chloro derivative Ester group increases lipophilicity Not reported 100-fold higher activity against M. tuberculosis than PZA; serum-stable Synthetic
5-Methylpyrazine-2-carboxylic acid (5-MePA) Methyl at C5, -COOH at C2 Methyl substitution Not reported Derived from 2,5-dimethylpyrazine; 91% urinary recovery Metabolite of 2,5-dimethylpyrazine

Acid-Base Properties and Solubility

  • 5-OH-PYCA : Dual dissociation (carboxylic acid and hydroxyl groups) enables pH-dependent solubility, favoring ionization in intestinal pH (5–7) for optimal absorption .
  • PA : Stronger acidity (pKa₁=0.57) due to lack of hydroxyl group, making it more water-soluble but less membrane-permeable .
  • Chlorinated derivatives : Reduced solubility due to hydrophobic -Cl substitution, enhancing lipophilicity and tissue penetration .

Biological Activity

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PYCA) is a metabolite of the anti-tuberculosis drug pyrazinamide (PZA) and has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, cytotoxicity, and metabolic characteristics.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H4_4N2_2O3_3
  • Molecular Weight : 144.10 g/mol
  • Dissociation Constants :
    • pKa1=3.42pK_{a1}=3.42
    • pKa2=7.96pK_{a2}=7.96

These properties indicate that 5-OH-PYCA behaves as a medium weak acid, which is relevant for its solubility and reactivity in biological systems .

Antimycobacterial Activity

5-OH-PYCA has been studied for its antimycobacterial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of pyrazine-2-carboxamide, including those with hydroxyl substituents, exhibit significant activity against various mycobacterial strains. For instance, compounds derived from 5-OH-PYCA demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv .

Table 1: Antimycobacterial Activity of Compounds Derived from 5-OH-PYCA

Compound NameMIC (µg/mL)Strain Tested
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.56M. tuberculosis H37Rv
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.13M. tuberculosis H37Rv
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25M. tuberculosis H37Rv

These findings suggest that modifications to the pyrazine structure can enhance antimicrobial efficacy while reducing cytotoxicity .

Other Antimicrobial Activities

In addition to its antimycobacterial properties, 5-OH-PYCA has shown antifungal and antibacterial activities. In vitro studies have demonstrated that certain derivatives possess notable antifungal activity against strains like Trichophyton mentagrophytes, with MIC values as low as 15.62 µmol/L .

Cytotoxicity Studies

Cytotoxicity assessments reveal that compounds derived from 5-OH-PYCA exhibit varying degrees of toxicity depending on their structural modifications. For example, hydroxyl substituents tend to reduce cytotoxic effects in certain in vitro models .

Table 2: Cytotoxicity Data of Selected Compounds

Compound NameIC50 (µg/mL)Cell Line Tested
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide>100Chinese hamster ovary
5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide<10Renal cell adenocarcinoma

The data indicate that while some derivatives maintain high antimicrobial activity, they also present low cytotoxicity, making them promising candidates for further development .

Metabolic Pathways

Research has shown that 5-OH-PYCA is a significant metabolite in the metabolism of PZA in humans and dogs, formed through the conversion of pyrazinamide . This metabolic pathway is crucial for understanding the pharmacokinetics and potential therapeutic applications of PZA and its metabolites.

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of monitoring levels of 5-OH-PYCA in patients undergoing treatment with PZA. For instance, a study indicated that caffeine administration could enhance the excretion of this metabolite, suggesting interactions that could influence therapeutic outcomes .

Properties

IUPAC Name

6-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQFCIHUUCMACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188179
Record name 5-Hydroxypyrazinoic acid
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34604-60-9
Record name 5-Hydroxypyrazine-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypyrazinoic acid
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Record name 5-Hydroxypyrazinoic acid
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Record name 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID
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Record name 5-HYDROXYPYRAZINOIC ACID
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Retrosynthesis Analysis

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5-Hydroxypyrazine-2-carboxylic acid
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5-Hydroxypyrazine-2-carboxylic acid
5-Hydroxypyrazine-2-carboxylic acid

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